molecular formula C9H8F3NO4S B1594645 ({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)acetic acid CAS No. 85845-02-9

({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)acetic acid

Cat. No. B1594645
CAS RN: 85845-02-9
M. Wt: 283.23 g/mol
InChI Key: YSZHCOBVLXGMJQ-UHFFFAOYSA-N
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Description

“({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)acetic acid” is a chemical compound with the molecular formula C9H8F3NO4S and a molecular weight of 283.223 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H8F3NO4S . It contains a trifluoromethyl group (-CF3), a phenyl group (C6H5-), a sulfonyl group (-SO2-), an amino group (-NH2), and an acetic acid group (-CH2COOH).


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. Its molecular weight is 283.223 .

Scientific Research Applications

Chemoselective Procedure for Protecting Groups

A chemoselective procedure for introducing the 9-Phenyl-9-fluorenyl (PhF) protecting group into amines, acids, alcohols, sulfonamides, amides, and thiols has been developed. This method facilitates rapid and high-yield protection of amino acids and their derivatives, crucial for preventing racemization and enhancing chemical stability during synthetic processes (J. Soley & Scott D. Taylor, 2019).

Synthesis of Substituted 2(5H)-Furanones

Research on the synthesis of various types of substituted 2(5H)-furanones through a combination of reactions involving (phenylthio)acetic acid highlights a general method for creating a variety of substituted α-phenylthio-γ-butyrolactones. This method's significance lies in its ability to furnish diverse furanone derivatives in good overall yields, contributing to the development of novel organic compounds (Kiyoshi Iwai et al., 1977).

Catalytic Use of Sulfonate Anions

The study on the synthesis, coordination, and catalytic use of 1′-(Diphenylphosphino)ferrocene-1-sulfonate anion explores the efficient purification and transformation of sulfonated compounds into stable sulfonate salts. These salts exhibit potential in catalysis, showcasing the versatility of sulfonated compounds in facilitating various chemical reactions (Martin Zábranský et al., 2018).

Biological Potential of Sulfonamide Drugs

Sulfonamides, known for their antimicrobial and anti-inflammatory properties, have been synthesized from reactions involving p-toluenesulfonyl chloride and various acids. These compounds demonstrate significant antibacterial potential, offering insights into the development of new medicinal drugs (S. Hussain et al., 2022).

Green Synthesis Catalysis

The development of sulfonic acid-functionalized silica-coated nano-Fe3O4 particles as a magnetically separable catalyst for the green synthesis of 1,1-diacetates highlights an eco-friendly approach to chemical synthesis. This method emphasizes solvent-free conditions and the potential for catalyst reuse, contributing to sustainable chemistry practices (F. Nemati et al., 2014).

Safety And Hazards

The safety data sheet for this compound indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray. In case of inhalation, move the victim to fresh air and keep at rest in a comfortable position for breathing .

properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO4S/c10-9(11,12)6-2-1-3-7(4-6)18(16,17)13-5-8(14)15/h1-4,13H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZHCOBVLXGMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351329
Record name ({[3-(trifluoromethyl)phenyl]sulfonyl}amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)acetic acid

CAS RN

85845-02-9
Record name ({[3-(trifluoromethyl)phenyl]sulfonyl}amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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